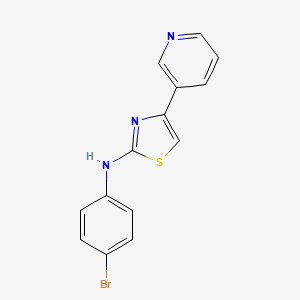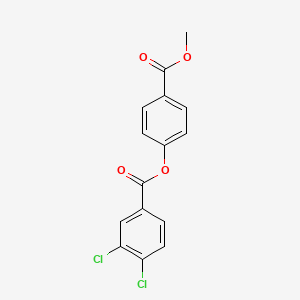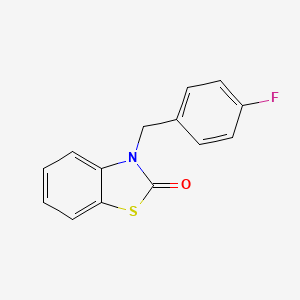![molecular formula C12H11N5 B5650567 N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine, also known as MITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. MITA is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In agriculture, this compound has been studied for its potential use as a plant growth regulator and as a pesticide.
Wirkmechanismus
The exact mechanism of action of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting enzymes involved in various metabolic pathways. For example, this compound has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. This compound has also been shown to exhibit antioxidant and anti-inflammatory activities. In vivo studies have demonstrated that this compound can reduce the levels of oxidative stress markers and inflammatory cytokines in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anticancer, antifungal, antibacterial, antioxidant, and anti-inflammatory activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, and its safety profile needs to be further investigated.
Zukünftige Richtungen
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is to investigate the use of this compound as a potential therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to study the potential use of this compound as a plant growth regulator and as a pesticide. Additionally, further studies are needed to investigate the safety and toxicity of this compound in different cell lines and animal models.
Synthesemethoden
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been synthesized using different methods, including the reaction of 2-methylindole-3-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of 2-methylindole-3-carbaldehyde with 4-nitro-1,2,4-triazole, followed by reduction to the corresponding amine using sodium dithionite. The purity and yield of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-11(6-14-17-8-13-7-15-17)10-4-2-3-5-12(10)16-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZIEXNDVLVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)
![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)
![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)
![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)
![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5650538.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)

methanone](/img/structure/B5650573.png)